(S,S)-BD-AcAc 2

Description

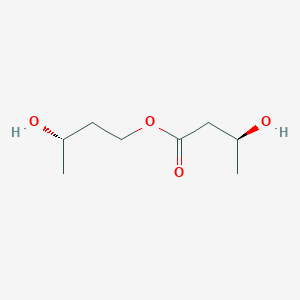

Structure

3D Structure

Properties

Molecular Formula |

C8H16O4 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

[(3S)-3-hydroxybutyl] (3S)-3-hydroxybutanoate |

InChI |

InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m0/s1 |

InChI Key |

AOWPVIWVMWUSBD-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@@H](CCOC(=O)C[C@H](C)O)O |

Canonical SMILES |

CC(CCOC(=O)CC(C)O)O |

Origin of Product |

United States |

Biosynthesis, Metabolism, and Homeostasis of S,s Bd Acac 2

Degradation and Catabolic Pathways of (S,S)-BD-AcAc 2

Once introduced into a biological system, this compound is rapidly broken down to release its constituent molecules, which then enter endogenous metabolic pathways.

This compound is a diester and is subject to hydrolysis by esterase enzymes. This breakdown is presumed to occur rapidly in the small intestine or in the plasma. frontiersin.org These esterases cleave the ester bonds, releasing two molecules of acetoacetate (B1235776) and one molecule of (S)-1,3-butanediol. frontiersin.orgnih.gov While specific esterases responsible for the hydrolysis of this particular ketone ester are not extensively characterized in the literature, it is a general function of carboxylesterases present in the gut, liver, and blood. frontiersin.org The reaction is a simple hydrolysis, where water is used to break the ester linkage.

The degradation of one molecule of this compound yields two key metabolites: (S)-1,3-butanediol and acetoacetate.

(S)-1,3-Butanediol: This ketogenic alcohol is metabolized in the liver. wikipedia.org It is converted via alcohol dehydrogenase and subsequent steps into acetoacetate and (R)-β-hydroxybutyrate (BHB), which are then released into the circulation. mdpi.com

Acetoacetate (AcAc): As a primary ketone body, acetoacetate can follow several paths. It can be reduced to BHB by the enzyme β-hydroxybutyrate dehydrogenase. numberanalytics.com Alternatively, it can undergo spontaneous or enzymatic decarboxylation via acetoacetate decarboxylase to form acetone (B3395972). ontosight.aiwikipedia.org Most importantly, acetoacetate is transported from the liver to extrahepatic tissues, such as the brain, heart, and skeletal muscle, for use as an energy source. wikipedia.orgwikipedia.org

In these peripheral tissues, acetoacetate is converted back into acetyl-CoA in a process called ketolysis. ontosight.ai This pathway involves two key enzymes:

Succinyl-CoA:3-ketoacid CoA transferase (SCOT): This enzyme activates acetoacetate by transferring a CoA group from succinyl-CoA, forming acetoacetyl-CoA. nih.govnih.gov The liver notably lacks this enzyme and therefore cannot utilize the ketone bodies it produces. wikipedia.orgreactome.org

Acetoacetyl-CoA thiolase (Thiolase): This enzyme cleaves acetoacetyl-CoA into two molecules of acetyl-CoA. numberanalytics.comnih.gov

The resulting acetyl-CoA molecules then enter the citric acid cycle for oxidation and ATP production. ontosight.ainih.gov

Table 2: Key Enzymes in the Degradation and Catabolism of this compound Metabolites

| Enzyme | Abbreviation | Location | Reaction Catalyzed |

|---|---|---|---|

| Carboxylesterases | - | Gut, Plasma, Liver | Hydrolysis of this compound to (S)-1,3-butanediol and acetoacetate. frontiersin.org |

| Alcohol Dehydrogenase | ADH | Liver | Oxidation of (S)-1,3-butanediol as part of its conversion to ketone bodies. wikipedia.org |

| β-hydroxybutyrate Dehydrogenase | BDH1 | Liver, Extrahepatic Tissues | Interconversion of acetoacetate and β-hydroxybutyrate. numberanalytics.comnih.gov |

| Acetoacetate Decarboxylase | AAD | Liver | Decarboxylation of acetoacetate to acetone. wikipedia.org |

| Succinyl-CoA:3-ketoacid CoA transferase | SCOT | Extrahepatic Tissues | Conversion of acetoacetate to acetoacetyl-CoA. nih.govnih.gov |

Regulatory Networks Governing Intracellular and Extracellular Levels of this compound

The regulation of an exogenous compound like this compound is indirect and focuses on the body's response to the resulting flood of ketone bodies. The homeostatic control mechanisms for ketone body metabolism are well-established and are primarily governed by hormonal signals and substrate availability.

The key regulatory pathway is the insulin-glucagon axis. nih.govlibretexts.org

Insulin (B600854): In states of high glucose, elevated insulin levels inhibit endogenous ketogenesis in the liver. nih.govlibretexts.org While this compound bypasses this production step, insulin still promotes the uptake and utilization of glucose in peripheral tissues, which can compete with ketone body oxidation for energy production.

Glucagon (B607659): In low glucose states, high glucagon levels stimulate fatty acid release and subsequent ketogenesis. numberanalytics.com This hormonal environment also primes peripheral tissues for ketone body utilization.

The rate of ketolysis (ketone body utilization) in peripheral tissues is also regulated. The activity of the SCOT enzyme is a critical control point; its expression can be upregulated in states of chronic ketosis. nih.govescholarship.org Furthermore, the cellular redox state, particularly the ratio of NAD+/NADH, influences the equilibrium between acetoacetate and BHB, as the conversion is catalyzed by the NAD-dependent enzyme β-hydroxybutyrate dehydrogenase. nih.gov Ultimately, the primary driver for the utilization of ketone bodies derived from this compound is their concentration in the blood; higher concentrations lead to increased uptake and oxidation by tissues capable of using them. nih.gov

Transcriptional and Post-Translational Control of Biosynthetic Enzymes

While this compound itself is not biosynthesized, the regulation of the endogenous ketogenesis pathway it feeds into is tightly controlled at both the transcriptional and post-translational levels. The key enzymes of ketogenesis are subject to intricate regulatory mechanisms to ensure that ketone body production matches the physiological needs of the organism.

The rate-limiting and committed step in ketogenesis is catalyzed by mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2). nih.gov The expression of the HMGCS2 gene is a primary point of control. Several transcription factors, activated by metabolic signals like low insulin and high fatty acid levels, upregulate its expression. These include peroxisome proliferator-activated receptor alpha (PPARα) and Forkhead box protein A2 (FOXA2).

Post-translational modifications (PTMs) offer another layer of rapid control over the activity of ketogenic enzymes. These modifications can alter enzyme kinetics, stability, and protein-protein interactions. For instance, lysine (B10760008) acetylation is a significant PTM that regulates metabolic enzymes. Recent studies have also identified lysine acetoacetylation (Kacac) as a novel PTM, suggesting a direct feedback mechanism where the ketone body acetoacetate can influence protein function. elifesciences.orgnih.gov Acetoacetyl-CoA synthetase (AACS), an enzyme that activates acetoacetate, can dynamically regulate histone Kacac levels, implying a role in epigenetic control linked to ketone metabolism. elifesciences.org

Table 1: Key Enzymes in Ketogenesis and Their Regulation

| Enzyme | Gene | Reaction Catalyzed | Transcriptional Regulators | Post-Translational Modifiers |

|---|---|---|---|---|

| Acetoacetyl-CoA thiolase (ACAT1) | ACAT1 | 2 Acetyl-CoA ↔ Acetoacetyl-CoA + CoA | - | - |

| HMG-CoA synthase 2 (HMGCS2) | HMGCS2 | Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA + CoA | PPARα, FOXA2, FGF21 | Acetylation, Succinylation |

| HMG-CoA lyase (HMGCL) | HMGCL | HMG-CoA → Acetoacetate + Acetyl-CoA | - | - |

Influence of Metabolic State and Environmental Cues on this compound Homeostasis

Metabolic State:

Fasting/Starvation: In a fasted state, low insulin and high glucagon levels trigger lipolysis in adipose tissue, releasing fatty acids. These fatty acids are transported to the liver, where they undergo β-oxidation to produce acetyl-CoA, the substrate for ketogenesis. The resulting increase in endogenous ketone production establishes a metabolic environment where the ketones from this compound are readily utilized.

Exercise: Prolonged physical activity increases energy demand and can deplete glycogen (B147801) stores, prompting a metabolic shift toward fat utilization and ketone production. The cellular environment in exercised muscle is primed for ketone body oxidation as an energy source.

Environmental Cues:

Diet: The primary environmental cue is diet. A high-carbohydrate diet suppresses endogenous ketogenesis due to high insulin levels. Conversely, a ketogenic diet (low-carbohydrate, high-fat) strongly promotes ketogenesis. In individuals on a standard diet, administering this compound induces a state of nutritional ketosis without requiring dietary restriction.

Stress: Physiological stress can trigger the release of hormones like cortisol and catecholamines, which can mobilize fatty acids and potentially influence the metabolic pathways that intersect with ketone body utilization.

Interplay of this compound with Other Metabolic Pathways

The ketone bodies AcAc and BHB, produced from the metabolism of this compound, are not merely fuel sources but also act as signaling molecules that actively interact with and modulate other core metabolic pathways. This interplay is crucial for metabolic flexibility and adaptation to different physiological states.

Cross-Talk with Lipid and Carbohydrate Metabolism

The metabolism of ketone bodies is intricately woven with both lipid and carbohydrate metabolism, forming a coordinated network for managing energy substrate partitioning.

Lipid Metabolism: Ketone body synthesis is a direct consequence of high rates of fatty acid β-oxidation in the liver. researchgate.net When acetyl-CoA from fat breakdown exceeds the oxidative capacity of the TCA cycle, the excess is shunted to ketogenesis. The resulting ketone bodies are then exported to other tissues for energy. In extrahepatic tissues, ketone bodies are converted back to acetyl-CoA, which can be used not only for energy but also as a precursor for the synthesis of lipids, such as cholesterol and fatty acids, under certain conditions. nih.gov Furthermore, BHB can act as a signaling molecule, inhibiting lipolysis in adipose tissue, which serves as a negative feedback mechanism to prevent runaway ketogenesis. nih.gov

Carbohydrate Metabolism: A primary role of ketone bodies is to provide an alternative energy source to glucose, particularly for the brain, which cannot directly use fatty acids. By providing an efficient fuel, ketones reduce the body's reliance on glucose, a phenomenon known as glucose-sparing. Administration of ketone esters like BD-AcAc 2 has been shown to lower blood glucose levels. researchgate.net This effect is partly due to decreased glucose production by the liver (gluconeogenesis) and potentially reduced glucose uptake and utilization by peripheral tissues that have switched to oxidizing ketones. This cross-talk is fundamental to maintaining energy homeostasis during periods of carbohydrate restriction.

Contribution to Cellular Bioenergetics and Redox State

Ketone bodies make a significant contribution to cellular energy production and play a critical role in modulating the cellular redox state, particularly within the mitochondria.

Cellular Bioenergetics: In extrahepatic tissues, BHB is oxidized to AcAc, which is then converted to acetoacetyl-CoA by the enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT). nih.gov Acetoacetyl-CoA is subsequently cleaved into two molecules of acetyl-CoA, which enter the tricarboxylic acid (TCA) cycle to generate ATP through oxidative phosphorylation. researchgate.net This pathway provides a potent source of energy, and some studies suggest that ketones are a more metabolically efficient fuel than glucose, yielding more ATP per unit of oxygen consumed. This enhanced bioenergetic capacity is crucial for tissues with high energy demands, like the heart and brain. nih.gov

Redox State: The interconversion of AcAc and BHB is catalyzed by β-hydroxybutyrate dehydrogenase (BDH1), a reaction that is coupled to the mitochondrial NAD+/NADH redox couple. nih.gov

Acetoacetate + NADH + H+ ↔ β-hydroxybutyrate + NAD+

The ratio of BHB to AcAc in the blood and tissues directly reflects the mitochondrial NAD+/NADH ratio, a key indicator of the cell's redox state. nih.gov An increase in ketone oxidation can influence this ratio, thereby affecting other redox-sensitive pathways. By modulating the NAD+/NADH ratio, ketone bodies can influence cellular processes such as oxidative stress responses and the activity of sirtuins, a class of NAD+-dependent deacetylases involved in metabolic regulation and longevity. The cellular redox state is a critical balance of oxidized and reduced molecules that governs a vast array of cellular functions, and the AcAc/BHB couple is a key player in maintaining this homeostasis. mdpi.commdpi.com

Table 2: Summary of Metabolic Interplay of Ketone Bodies

| Metabolic Pathway | Interaction with Ketone Bodies (AcAc & BHB) | Key Outcome |

|---|---|---|

| Lipid Metabolism | Derived from fatty acid β-oxidation. Inhibit lipolysis. Precursor for lipogenesis in extrahepatic tissues. | Regulation of fat storage and utilization. |

| Carbohydrate Metabolism | Provide an alternative fuel to glucose. Lower blood glucose levels. | Glucose-sparing, reduced reliance on gluconeogenesis. |

| Cellular Bioenergetics | Oxidized to acetyl-CoA, enter the TCA cycle. | Efficient ATP production, especially in brain and heart. |

| Redox Homeostasis | The AcAc/BHB ratio reflects the mitochondrial NAD+/NADH ratio. | Modulation of cellular redox state and redox-sensitive signaling. |

Molecular and Cellular Mechanisms of Action of S,s Bd Acac 2

Identification and Characterization of Putative Molecular Targets and Receptors

Identifying the direct molecular interactors of (S,S)-BD-AcAc 2 is the foundational step in mapping its mechanism of action. This involves a suite of biochemical and biophysical techniques designed to pinpoint and characterize its binding partners.

Ligand-binding assays are fundamental in determining the affinity and specificity of a compound for its molecular target. For a small molecule like this compound, these assays would involve incubating the compound with a variety of potential biological targets, such as purified proteins, cell lysates, or tissue homogenates. The binding events can be quantified using various detection methods, including radiolabeling, fluorescence, or enzyme-linked immunosorbent assays (ELISAs).

Target discovery methodologies for a novel compound would typically employ broader, unbiased screening approaches. Techniques such as affinity chromatography, where this compound is immobilized on a solid support to "pull down" its binding partners from a complex biological mixture, are invaluable. Subsequent identification of these interacting proteins by mass spectrometry can reveal a host of potential molecular targets.

Table 1: Overview of Ligand-Binding and Target Discovery Techniques

| Technique | Principle | Information Gained |

|---|---|---|

| Radioligand Binding Assay | A radiolabeled form of this compound is used to quantify binding to a target. | Binding affinity (Kd), receptor density (Bmax) |

| Fluorescence Polarization | Changes in the polarization of fluorescently labeled this compound upon binding to a larger molecule are measured. | Binding affinity, kinetics |

| Surface Plasmon Resonance (SPR) | The interaction between this compound and a target immobilized on a sensor chip is detected in real-time. | Binding kinetics (kon, koff), affinity (Kd) |

| Affinity Chromatography | This compound is immobilized and used as bait to capture interacting proteins from a biological sample. | Identification of potential binding partners |

| Drug Affinity Responsive Target Stability (DARTS) | The principle that a ligand can protect its target protein from proteolysis is used to identify binding partners. | Identification of target proteins |

Once a putative molecular target is identified, understanding the precise three-dimensional interaction between this compound and its receptor is paramount. Structural biology techniques provide atomic-level details of this interaction.

X-ray crystallography is a powerful method that can reveal the high-resolution structure of a protein-ligand complex. This would involve co-crystallizing this compound with its target protein and then diffracting X-rays through the resulting crystal. The diffraction pattern can be used to calculate the electron density and thus the atomic structure of the complex, showing the precise orientation and interactions of the ligand within the binding pocket.

Cryogenic electron microscopy (cryo-EM) has emerged as a complementary and sometimes alternative technique to X-ray crystallography, particularly for large protein complexes or membrane proteins that are difficult to crystallize. In cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and images are taken with an electron microscope. These images are then computationally combined to generate a 3D reconstruction of the complex.

To validate the structural data and to understand the functional importance of specific amino acid residues within the binding site, mutational analysis is employed. This involves systematically replacing key amino acids in the target protein that are predicted to interact with this compound. The effect of these mutations on the binding affinity of this compound is then measured using ligand-binding assays. A significant decrease in binding affinity upon mutation of a specific residue provides strong evidence for its direct involvement in the interaction.

Stereospecificity of this compound Interactions at the Molecular Level

Mechanistic Basis for Chiral Discrimination in Biological Systems

Without specific scientific literature detailing the molecular behavior and biological interactions of the (S,S) stereoisomer in comparison to other forms, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

General information on concepts such as chiral discrimination, enantiomers, and diastereomers is available but does not specifically pertain to “this compound.” To fulfill the user's request, targeted research studies on this specific compound would be necessary.

Biological Roles in Specific Physiological and Pathophysiological Research Contexts

Investigations in Cardiovascular Cellular Research Models

There is no available research detailing the effects of (S,S)-BD-AcAc 2 on cardiovascular cells.

Studies on Cardiomyocyte Function and Viability In Vitro

No studies were found that investigate the role of this compound in the function or viability of cardiomyocytes in vitro.

Research on Vascular Smooth Muscle Cell Proliferation and Migration

Information regarding the influence of this compound on the proliferation and migration of vascular smooth muscle cells is not present in the available scientific literature. The proliferation and migration of vascular smooth muscle cells are critical processes in the development of vascular diseases. nih.govmdpi.com Various factors, including growth factors and cytokines, are known to regulate these processes. mdpi.com

Effects on Endothelial Cell Biology and Angiogenesis Research

There are no documented studies on the effects of this compound on endothelial cell biology or angiogenesis. Angiogenesis is a crucial process that can be a target in cancer research. nih.gov

Studies in Cellular Metabolism and Bioenergetics Research

The role of this compound in cellular metabolism and bioenergetics has not been characterized in available research. Cellular bioenergetics is a field that examines the biochemical processes of energy production and mitochondrial function. mdpi.com

Role in Glucose Uptake and Insulin (B600854) Signaling in Research Models

No research is available that describes the role of this compound in glucose uptake or insulin signaling. Skeletal muscle is a primary site for insulin-stimulated glucose uptake. nih.govadameetingnews.org The process of glucose uptake is often studied using non-radioactive analogs like 2-NBDG. mdpi.com

Impact on Fatty Acid Oxidation and Lipid Droplet Dynamics

The impact of this compound on fatty acid oxidation and the dynamics of lipid droplets is not documented. Lipid droplets are dynamic organelles central to lipid homeostasis, buffering cells against potentially toxic lipids. nih.govnih.gov The interaction between lipid droplets and mitochondria is important for fatty acid transfer and oxidation. frontiersin.org

Modulation of Oxidative Stress and Antioxidant Defense Systems

Research investigating the specific impact of this compound on oxidative stress and antioxidant defense systems has not been identified in available scientific literature.

Studies have been conducted on the racemic mixture, (R,S)-1,3-butanediol acetoacetate (B1235776) diester (BD-AcAc2), which has been shown to offer protection against central nervous system oxygen toxicity and acute lung injury by alleviating oxidative stress. nih.gov One study demonstrated that oral administration of the ketone ester BD-AcAc2 significantly reduced the hyperbaric oxygen-induced increase in malondialdehyde, a marker of oxidative stress, in the brain and lung tissues of mice. nih.gov However, these findings pertain to the racemic mixture and the distinct contribution of the (S,S) isomer to these effects has not been elucidated.

Research on Cell Growth, Differentiation, and Apoptosis

Specific studies focusing on the role of this compound in cell growth, differentiation, and apoptosis are not present in the current scientific literature. The following subsections address the lack of specific data for this isomer in these research areas.

Regulation of Cell Cycle Progression in Research Cell Lines

There is no available research data on the effects of this compound on the regulation of cell cycle progression in any research cell lines.

Induction or Inhibition of Apoptotic and Necrotic Pathways

The scientific literature lacks specific studies examining the capacity of this compound to induce or inhibit apoptotic and necrotic pathways in cells.

Influence on Stem Cell Fate and Differentiation In Vitro

There is no published research available that investigates the influence of this compound on the fate and differentiation of stem cells in vitro.

Explorations in Other Relevant Biological Systems Research

The exploration of this compound in other specific biological systems is an area with limited available research.

Advanced Methodologies for Studying S,s Bd Acac 2 in Biological Research

Sophisticated Analytical Techniques for Detection and Quantification in Biological Matrices

The accurate detection and quantification of (S,S)-BD-AcAc 2 in complex biological samples like plasma, urine, and tissue extracts are fundamental to understanding its pharmacokinetics, metabolism, and distribution. The chiral nature of the compound requires methodologies that can differentiate between its stereoisomers.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for untargeted metabolomic profiling, enabling the detection of a wide array of metabolites in biological samples. nih.gov For chiral molecules like this compound, this technique can be adapted for enantioselective analysis. A common strategy involves chiral derivatization, where the enantiomers in a sample are reacted with a chiral reagent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated by standard reverse-phase LC and detected by HRMS. acs.orgresearchgate.netccspublishing.org.cn This approach allows for the simultaneous measurement of different classes of enantiomeric metabolites in a single analytical run. acs.org

Data-independent MS/MS acquisition can be employed to positively identify the derivatized metabolites based on reagent-specific diagnostic fragment ions. acs.org This methodology has been successfully applied to investigate the enantioselective metabolic profiles of hydroxy acids and amino acids in patient plasma samples, demonstrating its sensitivity to detect trace levels of D-enantiomers. acs.org A similar approach could be developed for the comprehensive profiling of this compound and its metabolites in various biological matrices.

Table 1: Illustrative HRMS Parameters for Chiral Metabolomics of a Ketone Body Analogue

| Parameter | Specification |

|---|---|

| Mass Spectrometer | Q-Exactive HF Hybrid Quadrupole-Orbitrap |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |

| Scan Range (m/z) | 100 - 1500 |

| Resolution | 120,000 FWHM |

| AGC Target | 3e6 |

| Maximum IT | 100 ms |

| MS/MS Acquisition | Data-Independent Acquisition (DIA) |

The determination of enantiomeric purity is crucial in both the synthesis and the biological study of chiral compounds. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used technique for the direct separation of enantiomers. mdpi.comresearchgate.net Polysaccharide-based CSPs are particularly effective for the enantioseparation of a wide range of chiral compounds, including those with carboxylic acid moieties, which are structurally related to this compound. nih.govnih.gov The choice of mobile phase, including organic modifiers and buffers, is critical for achieving optimal separation. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy offers another powerful method for assessing enantiomeric purity. wikipedia.org While enantiomers have identical NMR spectra in an achiral environment, the use of chiral resolving agents, such as chiral derivatizing agents or chiral solvating agents, can induce chemical shift differences between the enantiomers, allowing for their quantification. wikipedia.orgresearchgate.net For instance, the formation of diastereomeric adducts with a chiral derivatizing agent like Mosher's acid can lead to distinct signals for each enantiomer in the 1H or 19F NMR spectrum. wikipedia.org This technique has been successfully used to determine the enantiomeric excess of various chiral analytes, including carboxylic acids and alcohols. researchgate.net

Table 2: Comparison of Chiral Separation Techniques for a Model Chiral Ketone

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | Direct separation, high resolution | Requires specialized columns, method development can be extensive |

| NMR with Chiral Derivatizing Agent | Formation of diastereomers with distinct NMR spectra | Quantitative, provides structural information | Requires derivatization, potential for kinetic resolution |

| NMR with Chiral Solvating Agent | Formation of transient diastereomeric complexes | Non-destructive, no covalent modification | Induced chemical shift differences can be small |

Real-time, in situ detection of this compound within living cells and tissues would provide invaluable insights into its dynamic localization and concentration. The development of specific biosensors and imaging probes for this purpose is an active area of research. nih.govnih.gov Electrochemical biosensors, for example, can be designed for the sensitive detection of ketone bodies. mdpi.com For stereospecific detection of this compound, such biosensors would need to incorporate a chiral recognition element, such as an enzyme or a synthetic chiral receptor. mdpi.comacs.org

Fluorescent imaging probes offer a powerful approach for visualizing the distribution of small molecules in biological systems. nih.govnih.govmdpi.com The design of a probe for this compound could involve a fluorophore linked to a recognition moiety that selectively binds to the (S,S)-enantiomer. This binding event would then trigger a change in the fluorescence properties of the probe, allowing for its detection by fluorescence microscopy. nih.gov The development of such enantioselective fluorescent probes has been demonstrated for other chiral molecules like amino acids. nih.gov

Advanced In Vitro Cellular Models for Mechanistic Elucidation

To unravel the specific molecular mechanisms through which this compound exerts its biological effects, advanced in vitro models that more accurately recapitulate the complexity of in vivo systems are required.

The CRISPR-Cas9 gene editing technology provides a powerful tool for validating the molecular targets of small molecules. acs.orgnih.govuky.edu Genome-wide CRISPR screens can be employed to identify genes that, when knocked out, confer resistance or sensitivity to a particular compound. acs.orgnih.govnih.gov This approach has been successfully used to identify the cellular targets and mechanisms of action of a novel chiral gold(I)-phosphine anticancer compound. acs.orgnih.govuky.edu In the context of this compound, a similar strategy could be used in relevant cell lines to identify proteins, such as transporters or enzymes, that are essential for its uptake, metabolism, or downstream signaling effects.

For instance, a pooled CRISPR library targeting all known metabolic enzymes and transporters could be introduced into a cell line of interest. The cells would then be treated with this compound, and the surviving cell population would be analyzed to identify which gene knockouts are enriched. This would point to the specific proteins that are critical for the compound's activity.

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex architecture and cell-cell interactions of native tissues. frontiersin.org Organoids and other three-dimensional (3D) cell culture systems have emerged as more physiologically relevant models for studying drug metabolism and toxicology. nih.govnih.govnih.gov These models can be derived from stem cells and can self-organize into structures that mimic the form and function of various organs, including the liver and intestine, which are key sites of xenobiotic metabolism. nih.govnih.govresearchgate.netnii.ac.jp

The use of organoid models would be particularly valuable for studying the stereoselective metabolism of this compound. nih.gov Liver organoids, for example, have been shown to express a range of functional xenobiotic-metabolizing enzymes, including cytochrome P450s. nih.gov By treating these organoids with this compound, researchers can investigate its metabolic fate in a more in vivo-like context and identify any stereospecific metabolites that are formed. Similarly, 3D cell cultures of specific tissues could be used to investigate the differential effects of this compound on cellular behavior in a microenvironment that more closely resembles that of a living organism. nih.govfrontiersin.orgmdpi.com

Microfluidic Platforms for High-Throughput Screening of Cellular Responses

The study of cellular responses to this compound has been significantly advanced by the adoption of microfluidic platforms for high-throughput screening (HTS). These platforms enable the rapid and automated testing of the compound across a vast number of cellular experiments in a miniaturized format, offering advantages in terms of reduced reagent consumption and the ability to precisely control the cellular microenvironment. all-chemistry.com HTS methodologies are crucial for expediting the identification of molecular "hits" by testing compounds in various screening models. all-chemistry.com

In the context of this compound, microfluidic HTS can be employed to investigate its effects on various cell types relevant to its potential therapeutic applications, such as diabetes and Parkinson's disease. targetmol.com For instance, neuronal cell lines or primary neurons can be cultured within microfluidic chambers and exposed to a range of this compound concentrations. Automated microscopy and fluorescent probes can then be used to quantify cellular responses in real-time, including changes in mitochondrial membrane potential, production of reactive oxygen species (ROS), and markers of apoptosis. This approach allows for the efficient screening of the compound's impact on cellular viability and stress responses.

Furthermore, these platforms can be designed to mimic specific aspects of the tissue microenvironment, such as the blood-brain barrier, providing more physiologically relevant data. By integrating various analytical techniques, researchers can perform multiplexed assays, simultaneously gathering data on metabolism, gene expression, and protein activity from the same cell population. This capability is essential for building a comprehensive picture of the cellular mechanisms of action of this compound.

Table 1: Example of High-Throughput Screening Data for this compound on a Neuronal Cell Model

| Parameter Screened | Cellular Model | This compound Condition | Outcome Metric | Result Interpretation |

| Mitochondrial Health | SH-SY5Y Neuroblastoma Cells | Test Concentration | TMRM Fluorescence Intensity | Assessment of mitochondrial membrane potential. |

| Oxidative Stress | Primary Cortical Neurons | Test Concentration | CellROX Green Fluorescence | Quantification of cellular reactive oxygen species. |

| Apoptosis | SH-SY5Y Neuroblastoma Cells | Test Concentration | Caspase-3/7 Activity | Measurement of key apoptotic pathway activation. |

| Metabolic Activity | Primary Cortical Neurons | Test Concentration | Seahorse XF Analyzer Readout | Evaluation of cellular respiration and glycolysis. |

In Vivo Animal Models for Systemic Biological Research

Animal models are indispensable for understanding the systemic biological effects of this compound, as they allow for the study of complex physiological interactions that cannot be replicated in vitro. nih.gov Research has utilized mouse and rat models to demonstrate that oral administration of the related compound BD-AcAc 2 can elevate plasma levels of the ketone bodies acetoacetate (B1235776) and β-hydroxybutyrate. targetmol.commybiosource.com These models are foundational for investigating the compound's influence on metabolism, exercise performance, and its potential in disease contexts. targetmol.com

Genetically engineered mouse models (GEMMs) are powerful tools for dissecting the specific molecular pathways through which this compound exerts its effects. nih.gov By using transgenic mice that overexpress a particular protein or knockout mice that lack a specific gene, researchers can investigate the necessity and sufficiency of certain biological components for the compound's activity. nih.govnih.gov

For example, to explore the mechanisms behind the neuroprotective potential of this compound in models of Parkinson's disease, one could use a transgenic mouse that overexpresses a key transporter of ketone bodies across the blood-brain barrier. targetmol.com Comparing the metabolic and behavioral outcomes in these mice versus wild-type controls following this compound administration would elucidate the importance of that specific transport mechanism. Conversely, a knockout mouse lacking a critical enzyme for ketone body utilization in the brain could be used to confirm if the compound's effects are dependent on cerebral ketone metabolism. These models allow for precise hypothesis testing regarding the compound's mechanism of action. nih.govtaconic.com

Dietary intervention studies in animal models provide a framework for understanding how this compound, as a nutritional ketone source, can modify physiological responses to various metabolic stressors. These studies often involve pre-conditioning, where the compound is administered prior to a challenge, such as a high-fat diet or an induced ischemic event. frontiersin.orgclinicaltrials.gov

A typical study design might involve feeding one group of mice a standard diet and another group a diet supplemented with this compound for a set period. mybiosource.com Subsequently, both groups could be subjected to a metabolic challenge, like a glucose tolerance test or a period of induced hypoxia. Researchers can then measure key metabolic parameters, such as blood glucose, insulin (B600854), and lipid profiles, to determine if pre-conditioning with this compound confers a protective or adaptive advantage. mybiosource.com Such studies are crucial for evaluating the compound's potential to enhance metabolic flexibility and resilience.

Advanced, non-invasive imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are vital for the in vivo assessment of the biological effects of this compound. researchgate.netnih.gov These technologies allow for the real-time, quantitative measurement of metabolic processes within living animals, providing dynamic insights into how the compound affects tissue function, particularly in the brain. nih.govresearchgate.net

PET imaging, when used with specific radiotracers, can quantify regional energy metabolism. For instance, a dual-tracer PET protocol could use ¹¹C-acetoacetate (¹¹C-AcAc) to measure brain ketone metabolism and ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG) to measure brain glucose metabolism sequentially in the same animal. nih.gov This methodology would be exceptionally powerful for determining how administration of this compound alters the brain's choice and rate of energy substrate utilization. nih.gov MRI provides high-resolution anatomical information, which, when co-registered with PET data, allows for precise localization of metabolic changes to specific brain regions like the cortex and hippocampus. nih.govresearchgate.net

Table 2: Hypothetical PET/MRI Data on Brain Metabolism Following this compound Administration

| Brain Region | Imaging Modality | Parameter Measured | Control Group | This compound Group |

| Cortex | ¹¹C-AcAc PET | Cerebral Metabolic Rate of Ketones (CMRk) | Low | Significantly Increased |

| Cortex | ¹⁸F-FDG PET | Cerebral Metabolic Rate of Glucose (CMRg) | High | Significantly Decreased |

| Hippocampus | ¹¹C-AcAc PET | Cerebral Metabolic Rate of Ketones (CMRk) | Low | Significantly Increased |

| Hippocampus | ¹⁸F-FDG PET | Cerebral Metabolic Rate of Glucose (CMRg) | High | Significantly Decreased |

| Full Brain | MRI | Anatomical Structure | Normal | No structural changes |

Omics-Based Approaches for Comprehensive Biological Insight

Omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offer a hypothesis-free, global perspective on the biological changes induced by this compound. dtu.dk These high-throughput methods provide a snapshot of the molecular state of a cell or tissue, from the level of gene expression to the abundance of proteins and metabolites. thermofisher.com

The true power of omics lies in the integration of multiple datasets to build a comprehensive, systems-level understanding of a biological response. mdpi.commdpi.com An integrated multi-omics approach to studying this compound would involve analyzing changes across all molecular layers simultaneously in animal models. nih.govtum.de

For example, after administering this compound to mice, liver and brain tissues could be harvested for analysis.

Transcriptomics (RNA-seq) would reveal which genes are up- or down-regulated, pointing to the signaling pathways being activated or suppressed. mdpi.com

Proteomics (mass spectrometry) would identify changes in the abundance of proteins, confirming whether transcriptional changes translate to the functional protein level and revealing post-translational modifications. nih.govnih.gov

Metabolomics would provide a direct readout of the metabolic state, quantifying changes in small molecules, including ketone bodies, amino acids, and lipids, thereby showing the ultimate biochemical output of the genetic and protein-level changes. nih.govscienceopen.com

By integrating these datasets, researchers can construct detailed molecular pathways and networks. mdpi.com For instance, transcriptomic data might show an upregulation of genes involved in fatty acid oxidation. Proteomics could confirm an increased abundance of the corresponding enzymes, and metabolomics could show a resulting increase in acetyl-CoA and ketone body production. This integrated approach provides a robust and multi-faceted understanding of the mechanism of action of this compound that is not achievable with any single omics technology alone. nih.gov

Bioinformatics and Computational Biology for Data Integration and Pathway Analysis

The comprehensive investigation of the biological effects of this compound in biological research is increasingly reliant on advanced computational methodologies. Bioinformatics and computational biology offer powerful tools for integrating large-scale datasets from diverse experimental sources, enabling a deeper understanding of the molecular pathways modulated by this ketone monoester. These approaches facilitate the transition from single data-type analysis to a more holistic, systems-level perspective of the compound's mechanism of action.

The integration of multi-omics data is central to elucidating the systemic effects of this compound. By combining datasets from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more complete picture of the cellular and physiological responses to the administration of this compound. For instance, transcriptomic analysis via RNA sequencing can identify genes whose expression is significantly altered in response to the compound. Concurrently, proteomic studies can reveal changes in protein abundance, while metabolomic analyses can quantify shifts in metabolic intermediates and end-products, such as acetoacetate and β-hydroxybutyrate.

Computational frameworks are then employed to integrate these disparate data types. One common approach involves mapping the identified molecules—be they genes, proteins, or metabolites—onto established biological pathways. Pathway analysis and enrichment analysis are key bioinformatics techniques used to identify biological processes that are disproportionately affected by this compound. By determining which pathways are significantly enriched with molecules that are altered by the compound, researchers can generate hypotheses about its primary modes of action and potential off-target effects.

Network biology, a subfield of computational biology, provides another layer of insight by modeling the complex interplay between the molecular components of a cell. In the context of this compound research, network-based approaches can be used to construct interaction networks of genes, proteins, and metabolites that are responsive to the compound. The analysis of these networks can reveal key regulatory hubs and functional modules that are critical to the cellular response to enhanced ketone body availability.

The following interactive data table illustrates a hypothetical scenario where multi-omics data from a preclinical study on this compound is integrated and subjected to pathway analysis. This table showcases the types of integrated data and analytical outcomes that can be generated through bioinformatics workflows.

| Pathway Name | Associated Genes (Transcriptomics) | Associated Proteins (Proteomics) | Associated Metabolites (Metabolomics) | P-value |

| Fatty Acid Oxidation | CPT1A, ACADVL | CPT1A, ACADL | Acetyl-CoA, Palmitoylcarnitine | 0.001 |

| Glycolysis / Gluconeogenesis | PCK1, G6PC | PCK1 | Glucose, Pyruvate | 0.005 |

| Ketone Body Metabolism | BDH1, HMGCS2 | BDH1 | β-hydroxybutyrate, Acetoacetate | <0.0001 |

| Citric Acid (TCA) Cycle | SDHA, SUCLG1 | SDHA | Citrate, Succinate | 0.012 |

| Oxidative Phosphorylation | NDUFS1, COX4I1 | NDUFV1 | ATP, ADP | 0.021 |

This table represents hypothetical data for illustrative purposes.

Further computational approaches involve the development of predictive models. By leveraging machine learning algorithms, researchers can build models that predict the biological effects of this compound based on multi-omics data. These models can help in identifying potential biomarkers of the compound's efficacy and in stratifying subjects based on their likely response.

Theoretical and Computational Approaches to S,s Bd Acac 2 Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug discovery and molecular biology, used to model the interaction between a small molecule (ligand) like (S,S)-BD-AcAc 2 and a biological macromolecule (target), typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This technique is crucial for identifying potential biological targets and understanding the structural basis of interaction. For this compound, docking studies could elucidate how it fits into the active site of enzymes involved in ketone body metabolism or other potential protein targets. The simulation calculates a scoring function to estimate the binding affinity, which helps in ranking potential binders.

Following docking, MD simulations can be employed to observe the dynamic behavior of the this compound-protein complex over time. These simulations would reveal how the ligand and protein adjust their conformations upon binding, providing a more realistic and dynamic picture than the static view offered by docking alone.

While direct studies on this compound are lacking, research on other β-diketone derivatives demonstrates the utility of this approach. For instance, in silico docking has been used to investigate β-diketones as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2). researchgate.netnih.gov Such studies typically reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site.

Table 1: Example of Molecular Docking Results for a β-Diketone Derivative with COX-2 Target (Note: This table is illustrative, based on general findings for related compounds, not this compound)

| Parameter | Value | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Indicates strong predicted binding |

| Hydrogen Bonds | 2 | Key stabilizing interactions |

| Interacting Residues | Tyr385, Arg513 | Amino acids in the active site involved in binding |

Molecular dynamics simulations are essential for assessing the stability of a protein-ligand complex. By simulating the movements of atoms over a period of nanoseconds to microseconds, researchers can determine if the ligand remains securely bound to the target. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over the course of the simulation suggests a stable binding mode.

For this compound, MD simulations could validate docking predictions and provide insights into the flexibility of the ligand within the binding pocket. This information is critical for understanding the durability of the interaction and for the rational design of more potent or specific analogs. Studies on other small molecules, including derivatives of ethyl acetoacetate (B1235776), have utilized MD simulations to confirm the stability of predicted binding poses. acs.org

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deep understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule.

The stereochemistry of this compound is a defining feature. Quantum chemical calculations can be instrumental in understanding why enzymes might selectively produce or metabolize this specific stereoisomer. By modeling the transition states of enzymatic reactions, researchers can calculate the energy barriers for the formation of different stereoisomers. A lower energy barrier for the (S,S) isomer would explain the stereoselectivity of the enzyme. Such computational approaches have been successfully applied to understand the stereoselective reactions of other chiral molecules.

DFT calculations can map out the entire energy landscape of a chemical reaction, identifying intermediates, transition states, and reaction products. This allows for a detailed elucidation of reaction mechanisms at the atomic level. For this compound, this could involve modeling its hydrolysis into acetoacetate and (S)-1,3-butanediol. Understanding the mechanism is fundamental for predicting its metabolic stability and potential reactivity in a biological environment. Quantum chemical methods have been used to study reactions involving ketone esters, providing insights into their reactivity and the influence of different chemical environments. nih.govf1000research.com

Table 2: Example of DFT Calculated Parameters for a Ketone Ester (Note: This table is illustrative and represents typical data obtained for related compounds, not this compound)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap (eV) | 5.2 | Relates to chemical reactivity and electronic transitions |

| Dipole Moment (Debye) | 3.1 | Influences solubility and intermolecular interactions |

| Activation Energy (kcal/mol) | 15.4 | Energy barrier for a specific reaction, indicating its rate |

In Silico Pathway Analysis and Network Modeling

In silico pathway analysis uses computational tools to understand how a compound like this compound and its metabolites fit into the broader context of biological networks. Since this compound is designed to elevate ketone bodies, its effects can be analyzed by studying the pathways involving acetoacetate and β-hydroxybutyrate.

Recent in silico studies have explored the interaction of ketone bodies with proteins associated with metabolic conditions like obesity. f1000research.comnih.gov In one such study, molecular docking was used to assess the binding of acetoacetate, β-hydroxybutyrate, and acetone (B3395972) to targets like the fat mass and obesity-associated (FTO) protein and HMG-CoA reductase. f1000research.com The results showed that ketone bodies had favorable docking scores, suggesting they could interact with and potentially modulate these pathways. f1000research.com

This type of analysis could be extended to model the systemic effects of this compound administration. By understanding which pathways are most affected, researchers can generate hypotheses about its physiological impact. For example, in silico analysis has been used to identify potential biomarkers for ketosis by analyzing gene expression data and mapping the up- and down-regulated genes to specific metabolic and signaling pathways. animbiosci.org This network-level understanding is crucial for a comprehensive view of the biological role of exogenous ketone supplements.

Reconstruction of Metabolic and Signaling Networks Involving this compound

Metabolic and signaling network reconstruction is a cornerstone of systems biology, aiming to create comprehensive computational models of the biochemical reactions and communication pathways within a cell. nih.govnumberanalytics.com For a compound like this compound, which is designed to directly intervene in cellular energy metabolism, reconstructing the networks it influences is crucial for a complete mechanistic understanding.

The process begins with the integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—from cells or tissues exposed to the compound. Administration of the related ketone ester R,S-1,3-butanediol diacetoacetate (BD-AcAc2) is known to induce a state of ketosis, elevating plasma levels of acetoacetate (AcAc) and β-hydroxybutyrate (BHB). targetmol.comresearchgate.net These molecules are not just fuel sources; AcAc, for instance, can also function as a signaling metabolite, highlighting the need to look beyond primary metabolic effects. researchgate.net

To build a network model, genes, proteins, and metabolites that show significant changes upon exposure to the compound are identified. For example, a study on aged mice fed a diet containing BD-AcAc2 identified significant alterations in the skeletal muscle proteome and transcriptome. researchgate.net These altered components are then mapped onto established biochemical pathway databases, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), to form a draft network. nih.govarcjournals.org Computational algorithms are subsequently used to refine this network, inferring connections and regulatory logic based on the experimental data. nih.gov

This reconstruction can reveal how the initial metabolic shift caused by this compound propagates through the cellular system. It can connect the compound's metabolism to downstream signaling events, such as pathways related to insulin (B600854) sensitivity, inflammation, and mitochondrial biogenesis, which have been suggested in studies involving ketone esters. researchgate.netmdpi.com

Table 1: Example Proteomic Data for Network Reconstruction - Protein Expression Changes in Skeletal Muscle with BD-AcAc2 Administration This table presents a selection of proteins found to be differentially expressed in the skeletal muscle of aged mice following a diet supplemented with BD-AcAc2, as identified through proteomics analysis. researchgate.net Such data serves as the foundational input for reconstructing the affected metabolic and signaling pathways.

| Protein | Function | Change in Expression |

| Upregulated Proteins | ||

| Myosin-1 | Component of the muscle sarcomere | Higher |

| Myosin-4 | Component of the muscle sarcomere | Higher |

| Tropomyosin alpha-1 chain | Regulatory protein of muscle contraction | Higher |

| ATP synthase subunit alpha | Component of mitochondrial ATP synthesis machinery | Higher |

| Downregulated Proteins | ||

| Pyruvate kinase | Enzyme in glycolysis | Lower |

| Carbonic anhydrase 3 | Enzyme involved in pH regulation | Lower |

| Heat shock protein beta-1 | Chaperone protein, stress response | Lower |

| Peroxiredoxin-1 | Antioxidant enzyme | Lower |

This interactive table is based on findings reported in research on R,S-1,3-butanediol diacetoacetate. researchgate.net

Predictive Modeling of Cellular Responses to Perturbations

Predictive modeling aims to forecast how a biological system, such as a cell, will react to a specific perturbation, like the introduction of a compound such as this compound. neurips.cc The development of high-throughput single-cell technologies, particularly single-cell RNA sequencing (scRNA-seq), has enabled the creation of highly detailed models that can predict cellular responses with remarkable resolution. arxiv.org

A significant challenge in drug discovery and development is the immense cost and time required to test a new compound in every relevant cell type and condition. arxiv.org Computational models that can generate accurate in silico hypotheses help to overcome this barrier by prioritizing the most promising experiments for laboratory validation. neurips.cc

Modern approaches, such as the Compositional Perturbation Autoencoder (CPA), utilize a machine learning architecture to learn a disentangled representation of cell states and compound effects. neurips.cc By training on a dataset of cellular responses to various known perturbations, the model can learn the fundamental principles governing how different compounds affect gene expression in different cell types.

In the context of this compound, a predictive model could be trained on transcriptomic data from cell lines treated with this compound and a library of other metabolic modulators. Once trained, the model could be used to:

Predict the full transcriptomic response of a novel cell type to this compound.

Extrapolate the cellular response to different concentrations of the compound.

Generate hypotheses about the compound's mechanism of action by analyzing the learned gene expression programs it perturbs.

This predictive capability accelerates research by allowing scientists to explore a vast experimental landscape computationally before committing to resource-intensive benchwork. arxiv.org

Table 2: Conceptual Framework for Predictive Modeling of this compound Cellular Response This table outlines the typical components of a machine learning model designed to predict cellular responses to chemical perturbations like this compound.

| Model Component | Description | Example for this compound |

| Inputs | The data used to train and query the model. | - Chemical structure/fingerprint of this compound.- Basal gene expression profile of a cell type (e.g., from scRNA-seq).- Experimental data: Gene expression of cells after treatment with this compound. |

| Model Architecture | The computational framework used for learning and prediction. | - Compositional Perturbation Autoencoder (CPA). neurips.cc- Other deep learning models (e.g., Variational Autoencoders). |

| Learned Latent Space | Internal representations of biological and chemical states learned by the model. | - A representation of the cell's identity.- A representation of the compound's perturbational effect. |

| Predicted Outputs | The in silico generated data representing the predicted outcome. | - The complete gene expression profile of a cell after virtual exposure to this compound.- Predicted changes in specific metabolic or signaling pathway activities. |

Future Research Avenues and Translational Research Challenges for S,s Bd Acac 2

Unexplored Biological Functions and Identification of Novel Pathways

While the primary role of ketone bodies as an energy substrate is well-established, their function as signaling molecules is a rapidly evolving field of study. nih.govnih.govresearchgate.net For (S,S)-BD-AcAc 2, a synthetic ketone ester, the full spectrum of its biological activities is yet to be elucidated. Future research should prioritize the discovery of additional molecular targets and the investigation of its role in inter-organ communication.

Discovery of Additional Molecular Targets and Biological Roles

The canonical signaling pathways of ketone bodies involve the inhibition of histone deacetylases (HDACs) and interaction with G-protein coupled receptors. nih.govnih.govmdpi.com However, the unique stereochemistry of this compound may endow it with the ability to interact with novel molecular targets. Future research should explore these possibilities through a variety of approaches.

Potential Research Directions:

Unbiased "Omics" Approaches: Large-scale proteomics, metabolomics, and transcriptomics studies in cellular and animal models treated with this compound could reveal unexpected changes in protein expression, metabolite levels, and gene transcription. These changes can point towards previously unknown pathways and molecular targets.

Affinity-Based Proteomics: The synthesis of a tagged version of this compound could be used as bait to pull down interacting proteins from cell lysates, leading to the direct identification of novel binding partners.

Computational Modeling: In silico docking studies can predict the binding of this compound to a wide array of protein structures, helping to prioritize candidates for experimental validation. frontiersin.orgepfl.ch

Table 1: Potential Unexplored Molecular Targets for this compound

| Target Class | Potential Role | Rationale |

|---|---|---|

| Nuclear Receptors | Regulation of gene expression related to metabolism and inflammation. | Ketone bodies are known to influence metabolic gene programs. |

| Ion Channels | Modulation of neuronal excitability and cardiac function. | Ketone bodies have demonstrated effects on neuronal and cardiac activity. |

Investigation of Inter-Organ Communication Mediated by this compound

Inter-organ communication is crucial for maintaining metabolic homeostasis. Ketone bodies, being small and readily diffusible, are well-suited to act as messengers between tissues. google.com While the liver is the primary site of endogenous ketone body production, exogenous compounds like this compound introduce a new dynamic to this communication network.

Future research in this area should focus on:

Tissue-Specific Metabolomics and Isotope Tracing: Utilizing isotopically labeled this compound will allow researchers to trace its uptake, metabolism, and the metabolic fate of its constituent parts in different organs. bitesizebio.comnih.govyoutube.com This can reveal how this compound influences the metabolic state of various tissues and the subsequent release of other signaling molecules.

Organ-on-a-Chip Models: Microfluidic devices that mimic the interaction between different organs can be used to study the direct effects of this compound on inter-tissue communication in a controlled in vitro environment.

In Vivo Biosensors: The development of genetically encoded or synthetic biosensors for β-hydroxybutyrate and its stereoisomers could enable real-time monitoring of its concentration in different tissues, providing a dynamic view of its role in inter-organ signaling.

Development of Novel Research Tools and Probes

To fully understand the biological functions of this compound, the development of specialized research tools is paramount. These tools will enable researchers to visualize, trace, and modulate its activity in complex biological systems.

Synthesis of Fluorescent or Isotopic Probes for Imaging and Tracing

Currently, there is a lack of specific probes to visualize and track this compound in real-time. The development of such tools would be a significant advancement in the field.

Challenges and Future Directions:

Synthesis of Fluorescent Analogs: Attaching a fluorophore to a small molecule like this compound without significantly altering its biological activity is a major challenge. nih.govnews-medical.netillinois.edu Future synthetic efforts should focus on creating small, bright, and photostable fluorescent probes that retain the key structural features of the parent molecule. The use of small, environmentally sensitive fluorophores could also provide information about the local environment of the probe.

Isotopic Labeling for Metabolic Tracing: The synthesis of this compound with stable isotopes (e.g., 13C, 2H) is crucial for metabolic flux analysis. bitesizebio.comcreative-proteomics.com This will allow researchers to follow the metabolic fate of the molecule and its contribution to various metabolic pathways in detail.

Creation of Chemical Biology Tools for Modulating this compound Activity

Beyond observation, the ability to control the activity of this compound in a spatial and temporal manner would provide invaluable insights into its function.

Potential Tools to be Developed:

Photo-caged this compound: The synthesis of a photo-caged version of this compound would allow for its release at specific times and locations within a biological system using light. This would enable precise studies of its acute effects on cellular processes.

Affinity-Based Probes for Target Identification: As mentioned earlier, probes with reactive groups can be used to covalently label binding partners, facilitating their identification and validation. biorxiv.orgnih.gov

Stereoisomer-Specific Antibodies: The development of antibodies that can specifically recognize this compound and distinguish it from its other stereoisomers would be highly valuable for immunoassays and imaging applications.

Deepening the Understanding of Chiral Specificity in Biological Activity

Chirality plays a critical role in the biological activity of many molecules, and ketone bodies are no exception. nih.govmdpi.com The (S,S) configuration of BD-AcAc 2 is just one of four possible stereoisomers. A thorough understanding of how this specific stereochemistry influences its biological effects is essential for its potential therapeutic development.

Key Research Questions to Address:

Comparative Studies of Stereoisomers: Direct, head-to-head comparisons of the biological effects of all four stereoisomers of BD-AcAc 2 ((S,S), (R,R), (S,R), and (R,S)) are needed. These studies should encompass a range of biological assays, from in vitro enzyme kinetics and receptor binding to in vivo physiological responses.

Stereoselective Receptor Binding and Enzyme Inhibition: Investigating the binding affinity and functional activity of each stereoisomer at known and potential ketone body receptors (e.g., GPR109A) and enzymes (e.g., HDACs) will provide a molecular basis for their differential effects. mdpi.comnih.gov

Computational Modeling of Chiral Interactions: Molecular docking and dynamics simulations can be used to model the interaction of each stereoisomer with its putative protein targets. frontiersin.orgresearchgate.netnih.gov This can provide insights into the structural basis of stereoselectivity and guide the design of more potent and specific analogs.

Table 2: Research Approaches to Investigate Chiral Specificity of BD-AcAc 2 Stereoisomers

| Research Approach | Objective | Expected Outcome |

|---|---|---|

| In Vitro Receptor Binding Assays | To determine the binding affinity of each stereoisomer to known ketone body receptors. | Identification of stereoselective receptor interactions. |

| In Vitro Enzyme Activity Assays | To assess the inhibitory potential of each stereoisomer on enzymes like HDACs. | Elucidation of stereospecific enzyme modulation. |

| Cellular Signaling Studies | To compare the effects of each stereoisomer on downstream signaling pathways. | Understanding of how stereochemistry influences cellular responses. |

| In Vivo Physiological Studies | To evaluate the differential effects of each stereoisomer on metabolic parameters and organ function. | Determination of the in vivo consequences of chiral differences. |

By systematically addressing these future research avenues and translational challenges, the scientific community can unlock the full potential of this compound and pave the way for its potential application in various fields of medicine and human health.

An article on the specific chemical compound “this compound” cannot be generated as requested. Extensive searches for this compound have yielded no specific scientific data related to its enantiomeric studies, structure-activity relationships, metabolism, or its integration with systems biology approaches.

The term “this compound” does not correspond to a recognized chemical entity in the public scientific literature. It may be an internal, non-standardized designation for a compound, or a highly specific molecule not yet described in published research. Without any foundational information on this specific compound, it is impossible to provide a scientifically accurate and informative article adhering to the requested outline.

General information on methodologies such as structure-activity relationship studies, systems biology, and the development of predictive models is available. However, applying this general knowledge to a compound for which no specific data exists would result in a speculative and uninformative article, failing to meet the requirements for detailed and accurate scientific content.

Therefore, the requested article focusing on the future research avenues and translational research challenges for “this compound” cannot be created. Further research and clarification on the standard chemical name or structure of this compound are necessary before a comprehensive scientific article can be written.

Q & A

Q. Table 1: Key Elements for Experimental Design with this compound

Q. Table 2: Strategies for Addressing Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.